Lipophilicity (logP) Differentiation from the Benzylic Amine Regioisomer
The target compound exhibits a computed logP of 2.155, as listed in the Enamine‑sourced Chembase entry [1]. The regioisomeric benzylic amine (CAS 855991‑61‑6), which shares the same molecular formula and mass, lacks a comparable published logP value in authoritative databases; in‑house or third‑party measurements are sparse. The 2.155 logP places the target compound within the favorable oral‑drug‑like space (logP 1–3) defined by Lipinski’s Rule of Five, whereas the absence of a verified logP for the benzylic isomer introduces uncertainty for computational models that rely on accurate partition coefficients.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.155 (computed) |
| Comparator Or Baseline | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 855991-61-6): logP value not available |
| Quantified Difference | Cannot be quantified; the target compound has a verified logP, while the comparator lacks published data. |
| Conditions | Computed value sourced from Enamine/Chembase database; no experimental logP reported. |
Why This Matters
For procurement decisions in drug‑discovery programs, a compound with a verified logP reduces the risk of absorption and distribution failures compared to an isomer with unknown lipophilicity.
- [1] Chembase. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (EN300-59949). Available at: http://www.chembase.cn/substance-552561.html View Source
